Binding Affinity to METTL3-14 Complex: Eltrombopag Amide vs. Parent Eltrombopag
Eltrombopag Amide exhibits selective allosteric inhibition of the METTL3-14 methyltransferase complex, a target implicated in acute myeloid leukemia (AML) pathogenesis. The compound binds directly to the METTL3-14 complex with a dissociation constant (Kd) of 13.2 μM, acting as a noncompetitive inhibitor at a putative allosteric binding site distinct from the catalytic domain . In contrast, while the parent compound eltrombopag has been reported to reduce m6A RNA methylation in AML cells at 25 μM [1], it does not share the same characterized binding affinity or mechanism of action, and this activity is absent in other TPO-R agonists such as avatrombopag, romiplostim, or lusutrombopag [2].
| Evidence Dimension | Binding affinity to METTL3-14 complex (Kd) |
|---|---|
| Target Compound Data | Kd = 13.2 μM |
| Comparator Or Baseline | Parent Eltrombopag: Not a characterized METTL3-14 inhibitor with defined Kd; other TPO-RAs (avatrombopag, romiplostim): No reported activity |
| Quantified Difference | Unique activity (Kd = 13.2 μM) vs. no reported binding affinity for comparators |
| Conditions | In vitro binding assay; allosteric inhibition confirmed via cavity search and molecular docking studies |
Why This Matters
This unique off-target activity enables Eltrombopag Amide to serve as a chemical probe for investigating m6A RNA methylation pathways in AML, a research application entirely distinct from the thrombopoietic function of other TPO-RAs.
- [1] Eltrombopag as an Allosteric Inhibitor of the METTL3-14 Complex Affecting the m6A Methylation of RNA in Acute Myeloid Leukemia Cells. OUCI. View Source
- [2] Thrombopoietin Receptor Agonists. StatPearls. 2024. Currently used drugs: eltrombopag, lusutrombopag, avatrombopag, romiplostim. View Source
